molecular formula C9H8ClNOS B8493517 7-Chloro-2-ethoxybenzothiazole

7-Chloro-2-ethoxybenzothiazole

Cat. No.: B8493517
M. Wt: 213.68 g/mol
InChI Key: FLIJXSGPFCQVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-ethoxybenzothiazole is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

7-chloro-2-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-5-3-4-6(10)8(7)13-9/h3-5H,2H2,1H3

InChI Key

FLIJXSGPFCQVKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 ml-portions of a mixture of 49.5 gm (0.24 mol) of O-ethyl (3-chlorophenyl)-thiocarbamate, 60 ml of ethanol, 350 ml of an aqueous 30% sodium hydroxide solution, and 300 ml of water were added at intervals of 5 minutes to a solution of 494 gm (1.5 mol) of potassium hexacyanoferrate (III) in 600 ml of water at 80°-90° C. After heating the mixture for 2 hours at 90° C., 200 gm (0.61 mol) of potassium hexacyanoferrate (III) were added again, and the mixture was heated for another 3 hours at 90° C. After cooling, the mixture was diluted with 3 liters of water, extracted exhaustively with ether, and the separated organic phase was washed with water and dried over sodium sulfate. The residue remaining after evaporation of the solvent was purified by chromatography on 500 gm of silica gel, using dichloromethane/petroleum ether (volume ratio of 1:1) for elution. The fractions containing the two principal products were combined and evaporated. The residual crystal sludge yielded, after two successive recrystallizations from petroleum ether, 7.5 gm of colorless crystals having a melting point of 74°-75° C., which consisted according to spectroscopic examination of 5-chloro-2-ethoxy-benzothiazole. For the purpose of isolating the desired 7-chloro-2-ethoxybenzothiazole, i.e. the substance with the lower Rf value, the combined mother liquors were chromatographed on 500 gm of silica gel, using petroleum ether/dichloromethane as the eluant. The 7-chloro-2-ethoxy-benzothiazole, a light yellow oil obtained after evaporation of the corresponding eluates, was used in the next step without further purification. Yield: 15.5 gm (32% of theory).
Name
O-ethyl (3-chlorophenyl)-thiocarbamate
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
494 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
catalyst
Reaction Step Four

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